Cas no 593960-65-7 (2-THIAZOLAMINE, 4-METHYL-5-[4-(METHYLSULFONYL)-3-(TRIFLUOROMETHYL)PHENYL]-)

2-THIAZOLAMINE, 4-METHYL-5-[4-(METHYLSULFONYL)-3-(TRIFLUOROMETHYL)PHENYL]- structure
593960-65-7 structure
商品名:2-THIAZOLAMINE, 4-METHYL-5-[4-(METHYLSULFONYL)-3-(TRIFLUOROMETHYL)PHENYL]-
CAS番号:593960-65-7
MF:C12H11N2O2F3S2
メガワット:336.353
CID:3277963
PubChem ID:57473749

2-THIAZOLAMINE, 4-METHYL-5-[4-(METHYLSULFONYL)-3-(TRIFLUOROMETHYL)PHENYL]- 化学的及び物理的性質

名前と識別子

    • 2-THIAZOLAMINE, 4-METHYL-5-[4-(METHYLSULFONYL)-3-(TRIFLUOROMETHYL)PHENYL]-
    • 4-METHYL-5-(4-(METHYLSULFONYL)-3-(TRIFLUOROMETHYL)PHENYL)THIAZOL-2-AMINE
    • SCHEMBL48693
    • 593960-65-7
    • 5-(4-Methanesulfonyl-3-trifluoromethyl-phenyl)-4-methyl-thiazol-2-ylamine
    • インチ: InChI=1S/C12H11F3N2O2S2/c1-6-10(20-11(16)17-6)7-3-4-9(21(2,18)19)8(5-7)12(13,14)15/h3-5H,1-2H3,(H2,16,17)
    • InChIKey: SUCAVSRRQHMWNJ-UHFFFAOYSA-N

計算された属性

  • せいみつぶんしりょう: 336.02140443Da
  • どういたいしつりょう: 336.02140443Da
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 8
  • 重原子数: 21
  • 回転可能化学結合数: 2
  • 複雑さ: 478
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 2.8
  • トポロジー分子極性表面積: 110Ų

2-THIAZOLAMINE, 4-METHYL-5-[4-(METHYLSULFONYL)-3-(TRIFLUOROMETHYL)PHENYL]- 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Chemenu
CM522602-1g
4-Methyl-5-(4-(methylsulfonyl)-3-(trifluoromethyl)phenyl)thiazol-2-amine
593960-65-7 97%
1g
$904 2023-01-04
Crysdot LLC
CD11097902-1g
4-Methyl-5-(4-(methylsulfonyl)-3-(trifluoromethyl)phenyl)thiazol-2-amine
593960-65-7 97%
1g
$903 2024-07-18
Alichem
A059006746-1g
4-Methyl-5-(4-(methylsulfonyl)-3-(trifluoromethyl)phenyl)thiazol-2-amine
593960-65-7 95%
1g
$2410.00 2023-09-01

2-THIAZOLAMINE, 4-METHYL-5-[4-(METHYLSULFONYL)-3-(TRIFLUOROMETHYL)PHENYL]- 関連文献

2-THIAZOLAMINE, 4-METHYL-5-[4-(METHYLSULFONYL)-3-(TRIFLUOROMETHYL)PHENYL]-に関する追加情報

Compound CAS No. 593960-65-7: 2-Thiazolamine, 4-Methyl-5-[4-(Methylsulfonyl)-3-(Trifluoromethyl)Phenyl]

2-Thiazolamine, 4-Methyl-5-[4-(Methylsulfonyl)-3-(Trifluoromethyl)Phenyl], commonly referred to by its CAS number 593960-65-7, is a highly specialized organic compound with significant applications in the field of pharmaceutical chemistry. This compound is characterized by its unique structural features, which include a thiazole ring system substituted with methyl and trifluoromethyl groups, as well as a methylsulfonyl moiety. These substituents contribute to its distinctive chemical properties and make it an intriguing subject for both academic and industrial research.

The synthesis of 2-thiazolamine derivatives has been a focal point in recent chemical research. Scientists have explored various synthetic pathways to optimize the production of this compound, ensuring high yields and purity. One notable approach involves the use of transition metal catalysts to facilitate key transformations, such as the formation of the thiazole ring and subsequent substitution reactions. These advancements have not only improved the efficiency of synthesis but also opened avenues for the exploration of related compounds with diverse functional groups.

Recent studies have highlighted the potential of 4-methyl-5-[4-(methylsulfonyl)-3-(trifluoromethyl)phenyl]thiazolamine as a promising candidate in drug discovery. Its structure suggests potential bioactivity, particularly in modulating enzyme activity or interacting with cellular receptors. Researchers have conducted in vitro assays to evaluate its effects on various biological systems, revealing intriguing results that warrant further investigation.

The methylsulfonyl group attached to the aromatic ring is known to enhance bioavailability and stability, making this compound a favorable choice for pharmacological studies. Additionally, the trifluoromethyl substituent contributes to lipophilicity, which is often desirable in drug design for improved absorption and distribution within the body.

In terms of applications, CAS No. 593960-65-7 has shown potential in anti-inflammatory and anti-cancer therapies. Preclinical studies indicate that it may inhibit key enzymes involved in inflammatory pathways, offering a novel approach to managing chronic inflammatory diseases. Furthermore, its ability to target specific cancer cells without significantly affecting healthy cells makes it a compelling candidate for oncology research.

The structural versatility of this compound also makes it an ideal building block for constructing more complex molecules. Chemists are leveraging its framework to develop analogs with enhanced pharmacokinetic profiles and improved therapeutic efficacy. Such efforts underscore the importance of this compound in advancing medicinal chemistry.

In conclusion, 2-thiazolamine, 4-methyl-5-[4-(methylsulfonyl)-3-(trifluoromethyl)phenyl], represented by CAS No. 593960-65-7, stands at the forefront of chemical innovation. Its unique structure, coupled with promising biological activities, positions it as a valuable asset in both academic research and industrial drug development. As ongoing studies continue to unravel its full potential, this compound is poised to make significant contributions to the field of pharmaceutical sciences.

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